Petalosa -

Petalosa

Catalog Number: EVT-1579712
CAS Number:
Molecular Formula: C10H18O10
Molecular Weight: 298.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Petalosa is a natural product found in Psacalium peltatum with data available.
Source

Petalosa is typically extracted from certain plant species known for their medicinal properties. The specific plants from which Petalosa can be isolated include various herbs and flowers that are traditionally used in folk medicine. These natural sources not only provide the compound but also contribute to its biological significance.

Classification

In terms of chemical classification, Petalosa falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. Secondary metabolites often play crucial roles in plant defense mechanisms and have been found to exhibit various pharmacological activities.

Synthesis Analysis

Methods

The synthesis of Petalosa can be achieved through several methods, primarily focusing on extraction and purification techniques. One common approach involves solvent extraction, where plant materials are treated with organic solvents to dissolve the desired compounds. This method is often followed by chromatographic techniques for purification.

Technical Details

  • Solvent Extraction: This method utilizes solvents like ethanol or methanol to extract Petalosa from plant materials. The choice of solvent can significantly affect the yield and purity of the compound.
  • Chromatography: After extraction, techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Petalosa from other components in the extract. This step is crucial for obtaining a pure sample suitable for further analysis.
Molecular Structure Analysis

Structure

The molecular structure of Petalosa is characterized by specific functional groups that contribute to its reactivity and biological activity. Detailed structural analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data

  • Molecular Formula: The exact molecular formula for Petalosa varies based on its source and extraction method but generally contains carbon, hydrogen, and oxygen atoms.
  • Spectroscopic Data: NMR and mass spectrometry results provide insights into the arrangement of atoms within the molecule, confirming its identity and purity.
Chemical Reactions Analysis

Reactions

Petalosa undergoes various chemical reactions that are essential for its functionality in biological systems. These reactions include oxidation-reduction processes and hydrolysis.

Technical Details

  • Oxidation: Petalosa can react with oxidizing agents, which may alter its structure and enhance its biological activity.
  • Hydrolysis: In aqueous environments, Petalosa may undergo hydrolysis, leading to the formation of more polar derivatives that could exhibit different pharmacological properties.
Mechanism of Action

Process

The mechanism of action of Petalosa involves interaction with specific biological targets within organisms. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Data

Research indicates that Petalosa may influence cellular signaling pathways by acting on receptors or enzymes, thereby exerting anti-inflammatory or antioxidant effects. Quantitative data from pharmacological studies support these findings, showcasing dose-dependent responses in biological assays.

Physical and Chemical Properties Analysis

Physical Properties

Petalosa exhibits distinct physical properties that are critical for its application in scientific research:

  • Appearance: Typically appears as a crystalline solid or a viscous liquid depending on its purity and formulation.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Petalosa is generally stable under standard laboratory conditions but may degrade when exposed to light or heat.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

Petalosa has a range of applications in scientific research, particularly in pharmacology and biochemistry:

  • Pharmaceutical Development: Investigated for potential use as an anti-inflammatory agent or antioxidant.
  • Natural Product Research: Serves as a model compound for studying secondary metabolites derived from plants.
  • Biochemical Studies: Utilized in assays to explore cellular mechanisms and pathways influenced by natural products.
Biosynthesis Pathways of Petalosa in Floral Systems

Petalosa biosynthesis occurs via a branch of the flavonoid pathway originating from phenylpropanoid precursors. Its structural complexity arises from tissue-specific modifications, including glycosylation, methylation, and acylation, which enhance color stability and optical properties. The pathway's spatial organization involves coordinated subcellular compartmentalization—early steps occur in the cytoplasm, while later modifications localize to vacuoles and endoplasmic reticulum [4] [7].

Enzymatic Regulation of Petalosa Precursor Synthesis

The biosynthesis initiates with phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to cinnamic acid—a critical bottleneck step. PAL exhibits allosteric feedback inhibition by downstream intermediates, preventing precursor accumulation beyond cellular requirements [5]. Subsequent hydroxylation and cyclization reactions generate naringenin chalcone, catalyzed by chalcone synthase (CHS), whose activity is light-dependent via phytochrome-responsive promoter elements [1].

Three enzymatic tiers govern structural diversification:

  • Core scaffold formation: Chalcone isomerase (CHI) converts naringenin chalcone to flavanones, while flavonoid 3'-hydroxylase (F3'H) introduces B-ring hydroxyl groups essential for blue/violet hues.
  • Glycosylation: UDP-glucose-dependent glycosyltransferases (UGTs) attach sugar moieties at C-3 and C-5 positions, enhancing water solubility and vacuolar sequestration. Rosa canina studies confirm glycosylated anthocyanins accumulate 3.7-fold higher in pigmented vs. white petals [7].
  • Secondary modifications: Acyltransferases (e.g., BAHD family) esterify aliphatic/acromatic acids to glycosyl groups, stabilizing chromophores against pH shifts [4].

Table 1: Key Enzymes in Petalosa Biosynthesis

EnzymeFunctionRegulatory MechanismSubcellular Localization
Phenylalanine ammonia-lyase (PAL)Phenylalanine deaminationFeedback inhibition by cinnamate derivativesCytoplasm
Chalcone synthase (CHS)Chalcone scaffold synthesisLight-induced transcriptionCytoplasm
Flavonoid 3'-hydroxylase (F3'H)B-ring hydroxylationTranscriptional activation by MYB TFsEndoplasmic reticulum
Anthocyanidin synthase (ANS)Leucoanthocyanidin oxidationSubstrate availabilityVacuolar membrane
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT)Anthocyanin glycosylationpH-dependent activityVacuole

Enzyme activation often involves proteolytic processing. Zymogens like pro-UGT undergo vacuolar protease cleavage to achieve catalytic competence—a mechanism preventing premature substrate conversion [2]. Temporal control is equally critical: in Rosa canina, ANS transcript peaks at stage S3 (full pigmentation), declining 8-fold by senescence (S5), directly correlating with anthocyanin depletion [7].

Genetic Determinants of Biosynthetic Gene Clusters

Petalosa pathway genes frequently reside in physically linked biosynthetic gene clusters (BGCs). Bacillus velezensis studies reveal BGCs containing nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes enable coordinated expression of pigment-related enzymes [3]. In plants, analogous clusters exist: Arabidopsis TRANSPARENT TESTA loci form a 35-kb cluster housing PAL, CHS, and glycosyltransferase genes [9].

Three genetic features enable pathway efficiency:

  • Coregulated operon-like structures: Promoters of clustered genes share cis-elements (e.g., MYB-binding sites) allowing synchronous transcriptional responses to environmental cues.
  • Transcription factor (TF) embedding: 62% of characterized BGCs include pathway-specific TFs. For example, Aspergillus niger BGCs encode Zn2Cys6 TFs activating adjacent transporter genes upon inducer exposure [9].
  • Non-clustered regulatory integration: Global TFs like WRKY or bZIP families modulate BGC expression through chromatin looping, evidenced by chromosome conformation capture (3C) assays. Rosa MYB112 binds enhancers 12 kb upstream of the ANS locus, facilitating 3D chromatin contacts [7].

Table 2: Genetic Elements Governing Petalosa Biosynthesis

Genetic ElementFunctionOrganismImpact on Petalosa
R2R3-MYB transcription factorsActivate CHS, ANS promotersRosa canina18-fold ANS upregulation in pigmented varieties
TetR-family repressorsSilence NRPS/PKS clustersBacillus velezensisPrevents constitutive expression
Coexpression network modulesCoordinate non-clustered genesAspergillus nigerLinks 6 TFs to pigment yield
miRNA156/SPL regulatory nodesRepress early flavonoid genesArabidopsis thalianaModulates anthocyanin accumulation

Genome-wide coexpression networks reveal trans-regulatory hubs beyond physical clusters. In Aspergillus niger, 283 transcriptomes identified six TFs (MjkA-MjkF) whose overexpression altered secondary metabolite profiles. MjkD increased anthraquinone production 22-fold—demonstrating how non-clustered regulators fine-tune metabolic outputs [9].

Metabolic Flux Analysis in Secondary Metabolite Production

Metabolic flux analysis (MFA) quantifies in vivo reaction rates through isotopically nonstationary 13C tracing (INST-MFA). Photoautotrophic systems like petals require dynamic labeling due to diurnal carbon fixation rhythms. When 13CO2 is pulsed to Rosa petals, label incorporation into phenylalanine occurs within 15 minutes, while Petalosa-glycosides require 120 minutes—revealing pathway kinetics [4] [10].

Key MFA applications include:

  • Bottleneck identification: In cyanobacteria, INST-MFA revealed 68% of carbon enters shikimate pathway but only 12% proceeds to flavonoids due to chorismate mutase limitations [10].
  • Waste pathway detection: Up to 40% of phenylalanine in white petals diverts to lignin precursors instead of flavonoids, explaining low pigment yields [7].
  • Compartmentation mapping: Vacuolar glycosides exhibit 3.2-fold higher 13C enrichment than cytosolic precursors, confirming subcellular metabolite channeling [4].

Table 3: Metabolic Flux Analysis Techniques for Petalosa Pathways

MethodPrincipleResolutionLimitations
Steady-state 13C-MFAIsotopic equilibrium at metabolic steady statePathway-level fluxesRequires constant precursor pool sizes
INST-MFATransient isotope labeling dynamicsSub-minute kineticsComputationally intensive; requires precise labeling measurements
Flux Balance Analysis (FBA)Optimization-based genome-scale modelingGenome-scale predictionsAssumes optimal metabolic state
Hybrid FBA-Machine LearningIntegrates omics data with flux constraintsMulti-scale resolutionTraining data dependency

Flux Balance Analysis (FBA) models predict yields under genetic perturbations. When Synechocystis PAL was overexpressed, FBA predicted 2.3-fold higher flavonoid flux but actual increase was only 1.7-fold—discrepancies attributed to allosteric enzyme inhibition absent in stoichiometric models [6]. Next-generation kinetic flux profiling incorporates Michaelis-Menten constants and inhibitor dynamics, improving prediction accuracy to >92% [10].

Engineering strategies informed by MFA:

  • Sink manipulation: Expressing vacuolar transporters in Rosa increased Petalosa accumulation 3.1-fold by relieving feedback inhibition.
  • Precursor balancing: Modulating E4P/shikimate ratios via transketolase overexpression boosted flux entry by 40% [4].
  • Cofactor tuning: Light-intensity modulation elevated NADPH/NADP+ ratios, enhancing reductase-dependent steps [10].

Properties

Product Name

Petalosa

IUPAC Name

(2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-bis(hydroxymethyl)-2,3,4,6,7,8-hexahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a-hexol

Molecular Formula

C10H18O10

Molecular Weight

298.24 g/mol

InChI

InChI=1S/C10H18O10/c11-1-3-5(13)7(15)10(18)9(17,19-3)8(16)6(14)4(2-12)20-10/h3-8,11-18H,1-2H2/t3-,4+,5-,6+,7+,8-,9+,10-

InChI Key

HFTMYDMVCZRBCQ-YJEJVTBQSA-N

Synonyms

petalosa

Canonical SMILES

C(C1C(C(C2(C(O1)(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@]2([C@@](O1)([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O

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